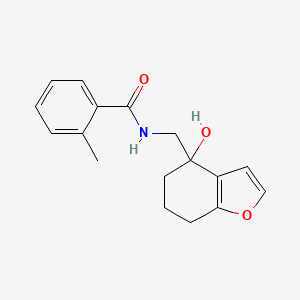

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide

Description

N-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide moiety linked to a 4-hydroxytetrahydrobenzofuran ring. Benzamides are widely explored in medicinal and agrochemical research for their bioactivity, often acting as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-5-2-3-6-13(12)16(19)18-11-17(20)9-4-7-15-14(17)8-10-21-15/h2-3,5-6,8,10,20H,4,7,9,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHWZBCMXHZONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the acid-catalyzed cyclization of phenolic compounds with aldehydes or ketones.

Hydroxylation: The benzofuran ring is then hydroxylated at the 4-position using reagents such as hydrogen peroxide in the presence of a catalyst.

Amidation: The hydroxylated benzofuran is reacted with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form quinone derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzamide rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are particularly interested in its ability to modulate biological pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with several benzamide derivatives and heterocyclic systems documented in the evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects : The target compound’s 2-methyl group on the benzamide ring contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in etobenzanid and diflufenican. Methyl groups typically enhance lipophilicity but reduce polarity compared to halogens .

- Tetrahydrobenzofuran vs. Heterocycles : The tetrahydrobenzofuran ring may improve aqueous solubility relative to fully aromatic systems (e.g., pyridine in diflufenican) due to its hydroxyl group and partial saturation .

- Reflux conditions and spectral validation (IR, NMR) are critical for structural confirmation .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

The compound features a tetrahydrobenzofuran moiety linked to a 2-methylbenzamide structure. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydrobenzofuran can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential in treating inflammatory diseases.

- Analgesic Properties : Some compounds in this class have demonstrated pain-relieving effects in various animal models, indicating their utility in pain management.

- Neuroprotective Effects : The neuroprotective potential of tetrahydrobenzofuran derivatives has been highlighted in studies focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing pain perception and neuroprotection.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Analgesic Studies : A study evaluated the analgesic effects of tetrahydrobenzofuran derivatives in rodent models. Results indicated significant pain reduction compared to control groups, supporting their use as analgesics.

- Neuroprotection : Research focused on the neuroprotective effects of tetrahydrobenzofuran derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative conditions.

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties of similar compounds showed a marked decrease in inflammatory markers following treatment with tetrahydrobenzofuran derivatives.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.34 g/mol |

| Biological Activities | Anti-inflammatory, Analgesic, Neuroprotective |

| Potential Applications | Drug development for inflammation and neurodegeneration |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving coupling reactions is typical for benzamide derivatives. For example, analogous compounds use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to form amide bonds . Optimize solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to minimize side reactions. Intermediate purification via column chromatography is critical .

Q. How should researchers characterize the structural and chemical purity of this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions on the benzofuran and benzamide moieties. Mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (≥95% purity threshold) . X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as seen in related benzamide derivatives .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Oxidative stability : Expose to H₂O₂ (3%) or radical initiators (e.g., AIBN); track oxidation products .

- Key Insight : The tetrahydrobenzofuran ring may confer sensitivity to strong acids/bases due to ether linkage strain .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for validation?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) with proteins sharing structural homology to benzofuran-binding enzymes (e.g., kinases, cytochrome P450).

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .

Q. What structural modifications enhance the compound’s bioactivity or selectivity?

- Methodology :

- SAR Studies : Modify the hydroxy group on the benzofuran (e.g., acetylation, methylation) to alter hydrophobicity. Replace the 2-methylbenzamide with electron-withdrawing groups (e.g., -CF₃) to improve binding affinity, as seen in trifluoromethyl-substituted analogs .

- Data-Driven Design : Use QSAR models trained on analogous benzamide libraries to predict activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers. Contradictions may arise from off-target effects or metabolite interference .

Q. What pharmacokinetic properties should be prioritized for in vivo studies?

- Methodology :

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Incubate with liver microsomes; identify CYP450 isoforms involved.

- Excretion : Radiolabeled compound tracking in urine/feces .

- Key Parameter : The hydroxy group may enhance solubility but reduce blood-brain barrier penetration .

Q. How can computational modeling predict the compound’s interaction with novel targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.